Lometrexol disodium

GARFT inhibition Enzyme kinetics Antifolate potency

Lometrexol disodium (also known as DDATHF disodium, LY 264618 disodium, CAS 120408-07-3) is a classical antifolate antimetabolite and the 6R diastereomer of 5,10-dideazatetrahydrofolate. It acts as a tight-binding, selective inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in de novo purine biosynthesis, thereby depleting cellular purine nucleotides without inducing detectable DNA strand breaks.

Molecular Formula C21H23N5Na2O6
Molecular Weight 487.4 g/mol
Cat. No. B12397558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLometrexol disodium
Molecular FormulaC21H23N5Na2O6
Molecular Weight487.4 g/mol
Structural Identifiers
SMILESC1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15+;;/m1../s1
InChIKeySVJSWELRJWVPQD-KJWOGLQMSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lometrexol Disodium: A GARFT-Specific Antifolate for De Novo Purine Synthesis Inhibition


Lometrexol disodium (also known as DDATHF disodium, LY 264618 disodium, CAS 120408-07-3) is a classical antifolate antimetabolite and the 6R diastereomer of 5,10-dideazatetrahydrofolate [1]. It acts as a tight-binding, selective inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in de novo purine biosynthesis, thereby depleting cellular purine nucleotides without inducing detectable DNA strand breaks . Unlike earlier antifolates such as methotrexate (MTX), lometrexol does not primarily target dihydrofolate reductase (DHFR), conferring a distinct mechanism and clinical profile. The compound is avidly polyglutamated by folylpolyglutamate synthetase (FPGS), leading to prolonged intracellular retention and cumulative activity in tissues [2].

Why Generic Antifolate Substitution is Not Possible for Lometrexol Disodium


Lometrexol disodium cannot be interchanged with other antifolates (e.g., methotrexate, pemetrexed, raltitrexed) due to profound differences in their primary enzymatic targets, intracellular activation pathways, and resultant pharmacological and toxicological profiles. Lometrexol is a selective GARFT inhibitor, whereas MTX and pemetrexed target DHFR and thymidylate synthase (TS), respectively [1]. This target specificity leads to distinct mechanisms of cytotoxicity: purine depletion versus inhibition of pyrimidine synthesis. Furthermore, lometrexol's extensive and avid polyglutamation by FPGS results in prolonged intracellular retention, with a terminal plasma half-life of 1170 ± 435 minutes and accumulation in red blood cells (RBCs) long after plasma clearance [2]. This contrasts sharply with the pharmacokinetic behavior of other antifolates and explains its unique cumulative toxicity profile, which is mitigated only by specific folic acid supplementation regimens—a management strategy not transferable to other agents [3].

Quantitative Differentiation of Lometrexol Disodium from Key Antifolate Comparators


GARFT Inhibition Potency: Lometrexol vs. Second-Generation LY309887

Lometrexol inhibits GARFT with a Ki of 58.5 nM, whereas the second-generation GARFT inhibitor LY309887 exhibits 9-fold greater potency with a Ki of 6.5 nM [1]. This quantitative difference in target engagement establishes LY309887 as the more potent GARFT inhibitor, but lometrexol remains the prototypical GARFT inhibitor with extensive clinical characterization and serves as the essential benchmark for the class [1].

GARFT inhibition Enzyme kinetics Antifolate potency

Folate Receptor Alpha Affinity: Lometrexol vs. LY309887

Lometrexol exhibits a 6-fold higher binding affinity for folate receptor alpha (FRα) compared to LY309887 [1]. Additionally, lometrexol demonstrates 5-fold selectivity for FRα over FRβ (FRβ Ki / FRα Ki = 5.0), while LY309887 shows 10.5-fold selectivity [1]. This differential FRα engagement may influence cellular uptake mechanisms in FRα-overexpressing tumors such as ovarian and lung cancers, with lometrexol's higher absolute affinity potentially favoring uptake in FRα-positive malignancies [1].

Folate receptor FRα Drug delivery Antifolate

Cytotoxicity in Leukemia Cells: Lometrexol vs. LY309887

In the human CCRF-CEM leukemia cell line, lometrexol demonstrates superior cytotoxic potency with an IC50 of 2.9 nM, compared to 9.9 nM for LY309887, representing a 3.4-fold greater growth inhibitory effect [1]. This cell-based efficacy difference contrasts with the biochemical Ki data and highlights the importance of cellular context, including polyglutamation efficiency and transporter expression, in determining ultimate antiproliferative activity [1].

Cytotoxicity IC50 CCRF-CEM Antifolate

FRα-Mediated Drug Dissociation Kinetics: Lometrexol vs. Pemetrexed and Raltitrexed

The pH-dependent rate of dissociation from folate receptor alpha (FRα) differs significantly among antifolates: raltitrexed > ZD9331 > lometrexol > pemetrexed [1]. Lometrexol's intermediate dissociation rate positions it between agents that release rapidly from FRα (raltitrexed) and those that remain tightly bound, failing to exit endosomes efficiently (pemetrexed) [1]. In RFC-null HeLa cells expressing high FRα, lometrexol's FRα-mediated activity requires a 5-day exposure to become significant, whereas raltitrexed shows FRα-augmented activity with only a 1-day exposure [1].

Folate receptor Endocytosis Drug release Antifolate

SHMT Inhibition: A Secondary Target Unique to Lometrexol Among Clinical Antifolates

Lometrexol competitively inhibits human cytosolic serine hydroxymethyltransferase (hSHMT) with Ki values in the low micromolar range, a property not shared by other clinically evaluated antifolates such as nolatrexed, raltitrexed, or methotrexate [1]. Molecular docking studies confirm a distinct binding mode to SHMT, suggesting lometrexol may exert dual-target effects by inhibiting both GARFT (purine synthesis) and SHMT (serine-glycine one-carbon metabolism) [1].

SHMT Serine hydroxymethyltransferase One-carbon metabolism Antifolate

Differential Myelotoxicity Profile: Lometrexol vs. Methotrexate and Raltitrexed

In clonogenic assays using murine hematopoietic progenitor cells, all tested antifolates (including methotrexate, raltitrexed, trimetrexate, and AG337) inhibited colony formation by mature progenitor cells (CFU-C), except lometrexol (DDATHF), which uniquely spared CFU-C colony formation [1]. However, all agents, including lometrexol, induced a reversible developmental arrest in immature high proliferative potential colony-forming cells (HPP-CFCs) [1].

Myelotoxicity Hematopoietic progenitor CFU-C Antifolate

Primary Research Applications for Lometrexol Disodium Based on Quantified Differentiation


Benchmark Compound for GARFT Inhibitor Development and Mechanism-of-Action Studies

Lometrexol disodium serves as the prototypical GARFT inhibitor and essential reference standard for all GARFT-targeted drug discovery programs. With a well-characterized Ki of 58.5 nM [1] and established in vivo efficacy across multiple xenograft models [1], lometrexol provides the baseline against which novel GARFT inhibitors (e.g., LY309887, AG2034) are compared. Its extensive clinical history, including Phase I/II trials with folic acid supplementation, offers invaluable toxicological and pharmacological benchmarks that newer agents must improve upon [2].

Investigating FRα-Mediated Antifolate Uptake and Endosomal Trafficking

Lometrexol's 6-fold higher FRα affinity relative to LY309887 [1] and its intermediate pH-dependent dissociation rate from FRα—ranking between raltitrexed (fast) and pemetrexed (slow) [3]—make it an optimal probe for dissecting the role of folate receptor-mediated endocytosis in antifolate pharmacology. Researchers studying FRα-overexpressing cancers (e.g., ovarian, NSCLC) can leverage lometrexol in RFC-null cellular models to isolate FRα-dependent uptake and assess endosomal release kinetics, which are critical determinants of drug activity [3].

Dual-Target Studies at the Intersection of Purine Synthesis and One-Carbon Metabolism

Lometrexol's unique ability to inhibit both GARFT (Ki = 58.5 nM) [1] and SHMT (low micromolar Ki) [4] distinguishes it from all other clinically evaluated antifolates. This dual-target profile enables investigations into metabolic crosstalk between de novo purine biosynthesis and serine-glycine one-carbon metabolism. Researchers exploring synthetic lethality, metabolic vulnerabilities in SHMT-overexpressing tumors, or the effects of simultaneous purine and one-carbon unit depletion should consider lometrexol as the only commercially available tool compound with this dual inhibitory activity [4].

Cumulative Toxicity and Intracellular Drug Retention Modeling

Lometrexol's prolonged intracellular retention due to avid polyglutamation, evidenced by RBC accumulation long after plasma clearance [5], makes it a valuable model compound for studying cumulative drug toxicity and tissue-specific pharmacokinetics. With a mean terminal plasma half-life of 1170 ± 435 minutes [6] and demonstrated RBC accumulation that correlates with hematological toxicity [5], lometrexol can be used to investigate FPGS-mediated drug retention mechanisms and to develop pharmacokinetic-pharmacodynamic models that predict delayed cumulative toxicities—a common challenge for polyglutamatable antifolates [5].

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